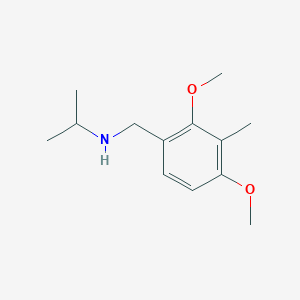
(2,4-dimethoxy-3-methylbenzyl)isopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxy-3-methylbenzyl)isopropylamine, also known as DMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMMA belongs to the class of substituted amphetamines, which are known for their psychoactive effects. However, DMMA has been primarily studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
(2,4-dimethoxy-3-methylbenzyl)isopropylamine acts as a serotonin-norepinephrine-dopamine releasing agent, which means that it enhances the release of these neurotransmitters from their respective neurons. (2,4-dimethoxy-3-methylbenzyl)isopropylamine also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychoactive substances, such as amphetamines and MDMA.
Biochemical and Physiological Effects:
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has been shown to have various biochemical and physiological effects. In animal studies, (2,4-dimethoxy-3-methylbenzyl)isopropylamine has been shown to increase locomotor activity, induce hyperthermia, and cause changes in blood pressure and heart rate. (2,4-dimethoxy-3-methylbenzyl)isopropylamine has also been shown to alter brain activity and increase the release of certain hormones, such as prolactin.
実験室実験の利点と制限
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter. However, (2,4-dimethoxy-3-methylbenzyl)isopropylamine also has several limitations, including its potential for abuse and its potential to cause neurotoxicity at high doses. (2,4-dimethoxy-3-methylbenzyl)isopropylamine is also difficult to synthesize and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)isopropylamine. One area of interest is its potential use in the treatment of depression and anxiety disorders. (2,4-dimethoxy-3-methylbenzyl)isopropylamine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of addiction. (2,4-dimethoxy-3-methylbenzyl)isopropylamine has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Overall, (2,4-dimethoxy-3-methylbenzyl)isopropylamine has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential benefits and limitations.
合成法
(2,4-dimethoxy-3-methylbenzyl)isopropylamine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with isopropylamine. The resulting product is then further purified through a series of chemical reactions to obtain (2,4-dimethoxy-3-methylbenzyl)isopropylamine in its pure form. The synthesis of (2,4-dimethoxy-3-methylbenzyl)isopropylamine requires specialized equipment and expertise, making it a challenging process.
科学的研究の応用
(2,4-dimethoxy-3-methylbenzyl)isopropylamine has been studied for its potential therapeutic properties in various neurological and psychiatric disorders. Research has shown that (2,4-dimethoxy-3-methylbenzyl)isopropylamine has a high affinity for the serotonin transporter, which is involved in the regulation of mood, anxiety, and other neurological functions. (2,4-dimethoxy-3-methylbenzyl)isopropylamine has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward, motivation, and attention.
特性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9(2)14-8-11-6-7-12(15-4)10(3)13(11)16-5/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPFXKWEWDDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5525383 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

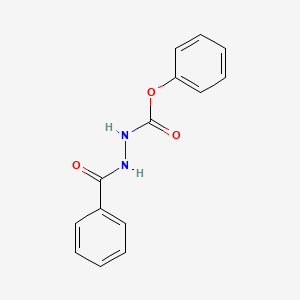
![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)
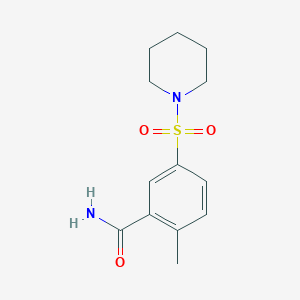

![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)
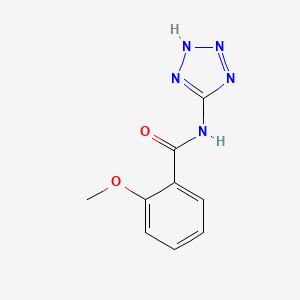


![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
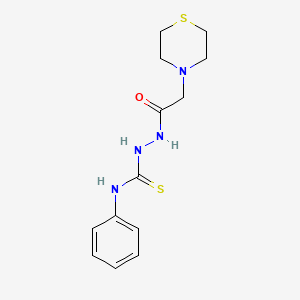
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)